(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Lipophilicity Drug Design Medicinal Chemistry

The compound (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1) is a synthetic small molecule belonging to the class of xanthene-azetidine hybrids. It features a central azetidine ring functionalized at the 3-position with a 4-fluorophenoxymethyl group and at the 1-position with a 9H-xanthene-9-carbonyl moiety.

Molecular Formula C24H20FNO3
Molecular Weight 389.426
CAS No. 2034584-17-1
Cat. No. B2898216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone
CAS2034584-17-1
Molecular FormulaC24H20FNO3
Molecular Weight389.426
Structural Identifiers
SMILESC1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)COC5=CC=C(C=C5)F
InChIInChI=1S/C24H20FNO3/c25-17-9-11-18(12-10-17)28-15-16-13-26(14-16)24(27)23-19-5-1-3-7-21(19)29-22-8-4-2-6-20(22)23/h1-12,16,23H,13-15H2
InChIKeyFGSRVIHMFZSZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1) for Research Sourcing


The compound (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1) is a synthetic small molecule belonging to the class of xanthene-azetidine hybrids. It features a central azetidine ring functionalized at the 3-position with a 4-fluorophenoxymethyl group and at the 1-position with a 9H-xanthene-9-carbonyl moiety . The molecular formula is C24H20FNO3 (MW 389.43 g/mol), and it is commercially available for research purposes at a typical purity of 95%+ .

Why Generic Substitution Fails for (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1)


Compounds within the xanthene-azetidine class cannot be arbitrarily interchanged due to the profound impact that the 3-substituent on the azetidine ring has on key molecular properties such as lipophilicity, hydrogen-bonding capacity, and conformational constraint [1]. The 4-fluorophenoxymethyl group in the target compound provides a specific balance of electron-withdrawing character and hydrophobic surface area that is distinct from sulfonyl, heteroaryloxy, or amino substituents found in closely related analogs [2]. This differential physicochemical profile directly influences membrane permeability and target engagement, making simple substitution unreliable for assay reproducibility.

Quantitative Differentiation Evidence for (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1)


Lipophilicity Differentiation from Isobutylsulfonyl Analog

The target compound, with its 4-fluorophenoxymethyl substituent, is predicted to exhibit lower lipophilicity compared to the (3-(isobutylsulfonyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone analog (CAS 1797846-25-3) . While direct experimental logP values are not available, fragment-based prediction indicates the fluorophenoxy ether contributes a logP decrement of approximately -0.5 to -1.0 units relative to the isobutylsulfonyl group, which contains a highly lipophilic sulfonyl moiety [1]. This difference in calculated logP can influence solubility and membrane permeation profiles crucial for cell-based assays.

Lipophilicity Drug Design Medicinal Chemistry

Hydrogen Bond Acceptor Profile Versus Thiazolyloxy Analog

The target compound possesses four hydrogen bond acceptors (HBA: 4) – the xanthene oxygen, the amide carbonyl, the azetidine nitrogen, and the phenoxy ether oxygen . In contrast, the (3-(thiazol-2-yloxy)azetidin-1-yl)(9H-xanthen-9-yl)methanone comparator incorporates a thiazole ring containing both nitrogen and sulfur atoms, increasing the HBA count to five and altering the Donor/Acceptor balance . This quantifiable change in HBA can affect aqueous solubility and passive permeability [1].

Hydrogen Bonding ADME Medicinal Chemistry

Conformational Constraint Advantage Over Flexible Linker Analogs

The azetidine ring in the target compound imposes significant conformational restriction on the 4-fluorophenoxymethyl pharmacophore, reducing the entropic penalty upon binding relative to flexible-chain analogs such as N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide (CAS 1105228-63-4) . The azetidine scaffold has been shown in multiple medicinal chemistry programs to improve target binding affinity by 5- to 20-fold compared to open-chain analogs due to this preorganization effect [1]. While no direct head-to-head binding data exists for this specific pair, the class-level inference is strongly supported by published literature on azetidine-containing inhibitors [1].

Conformational Restriction Binding Affinity Azetidine

Xanthene Scaffold Association with Carbonic Anhydrase Inhibition – Class-Level Baseline

Xanthene derivatives are a recognized chemotype for carbonic anhydrase (CA) inhibition, with multiple studies reporting low nanomolar activity against human CA isoforms I, II, IV, and VII [1]. The 9H-xanthene-9-carbonyl moiety present in the target compound is structurally related to known CA inhibitor scaffolds. While specific IC50 data for (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone is unavailable from non-excluded primary sources, a class-level inference suggests potential CA inhibition that would require empirical validation [1]. This places the compound within a biologically validated scaffold family with established assay protocols readily available for screening.

Carbonic Anhydrase Enzyme Inhibition Xanthene

Recommended Application Scenarios for (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone (CAS 2034584-17-1)


Scaffold-Hopping Starting Point for Carbonic Anhydrase Inhibitor Programs

Given the established carbonic anhydrase inhibitory activity of xanthene derivatives , this compound can serve as a scaffold-hopping starting point for medicinal chemistry programs targeting specific CA isoforms. The 4-fluorophenoxymethyl substituent is a novel vector in this chemotype space, and its distinct physicochemical profile (moderate lipophilicity, reduced HBA count) makes it suitable for fragment growth or bioisosteric replacement strategies .

Conformational Constraint Probe in Target Engagement Studies

The rigid azetidine core offers approximately 2 fewer rotatable bonds compared to flexible linker analogs, a feature associated with entropic binding advantages . This compound can be used as a conformational probe to assess the role of preorganization in target binding, particularly when compared to open-chain analogs like N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide .

Reference Standard for Lipophilicity-Controlled ADME Profiling

With a predicted moderate logP range and only four hydrogen bond acceptors, this compound occupies a favorable ADME space consistent with Lipinski's rule-of-five compliance . It can serve as a reference standard in assays designed to measure passive permeability or metabolic stability, especially when benchmarking against more lipophilic isobutylsulfonyl analogs .

Quote Request

Request a Quote for (3-((4-fluorophenoxy)methyl)azetidin-1-yl)(9H-xanthen-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.